SW033291

描述

SW033291 是一种靶向 15-羟基前列腺素脱氢酶的小分子抑制剂。该酶负责降解前列腺素 E2,前列腺素 E2 是一种脂质介质,参与各种生理过程,例如炎症、组织再生和免疫反应。 通过抑制 15-羟基前列腺素脱氢酶,this compound 提高了前列腺素 E2 的水平,从而增强了其在各种组织中的有益作用 .

准备方法

合成路线和反应条件

SW033291 可以通过多步合成方法合成,该方法涉及形成关键中间体及其随后的偶联。合成路线通常包括以下步骤:

噻吩并[2,3-b]吡啶核的形成: 这是通过从市售前体开始的一系列环化反应实现的。

丁基亚磺酰基的引入: 此步骤涉及使用过氧化氢等氧化剂将丁基硫基氧化成丁基亚磺酰基。

与苯基和噻吩基的偶联: 最后一步涉及通过钯催化的交叉偶联反应将噻吩并[2,3-b]吡啶核与苯基和噻吩基偶联

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、连续流动化学和自动化纯化系统,以确保最终产物的产率和纯度高 .

化学反应分析

反应类型

SW033291 主要经历以下类型的反应:

氧化: this compound 中的丁基硫基可以被氧化成丁基亚磺酰基。

常用试剂和条件

氧化: 过氧化氢通常用作氧化剂。

主要产物

科学研究应用

Tissue Regeneration

Mechanisms of Action

SW033291 has been shown to enhance tissue repair and regeneration in various models. By inhibiting 15-PGDH, it increases levels of prostaglandin E2 (PGE2), which plays a crucial role in promoting tissue healing and regeneration. Studies indicate that this compound significantly accelerates recovery in contexts such as:

- Bone Marrow Transplantation : In mice, this compound treatment improved recovery rates post-transplantation by enhancing tissue growth necessary for combating infections and bleeding .

- Liver Regrowth : In models where a significant portion of the liver was surgically removed, this compound facilitated nearly double the normal regrowth rate, making it a promising candidate for patients with liver cancer .

- Ulcerative Colitis : In preclinical studies, this compound healed colonic ulcers and alleviated symptoms of colitis, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Metabolic Disorders

Type 2 Diabetes Mellitus (T2DM)

Recent investigations have highlighted the potential of this compound in treating T2DM. In studies involving T2DM mouse models induced by high-fat diets and streptozotocin injections, this compound demonstrated several beneficial effects:

- Weight Management : Treatment with this compound led to reductions in body weight and fat mass.

- Improved Glucose Tolerance : It enhanced glucose tolerance and reduced fasting blood glucose levels .

- Liver Health : The compound alleviated hepatic steatosis and inflammation, indicating its role in improving liver function in diabetic conditions .

Mechanistically, this compound was found to modulate key metabolic pathways related to steroid hormone biosynthesis and fatty acid metabolism. Specifically, it influenced the expression of genes associated with lipid metabolism, such as SREBP-1c and PPARα .

Drug Delivery Systems

Polymer Microparticle Formulations

Innovative approaches to enhance the delivery of this compound have been explored using polymer microparticles. Research indicates that combining this compound with cyclodextrin-based delivery systems can prolong its therapeutic effects while minimizing side effects:

- Sustained Release : Microparticles loaded with this compound demonstrated prolonged drug release over one to two weeks, effectively maintaining therapeutic concentrations without frequent dosing .

- Compatibility Studies : In silico studies showed high binding affinity between this compound and cyclodextrin, supporting the feasibility of this delivery method .

Data Summary

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Tissue Regeneration | Accelerates healing in bone marrow transplants; enhances liver regrowth | Improved recovery rates post-surgery |

| Metabolic Disorders | Reduces weight; improves glucose tolerance; alleviates hepatic steatosis | Novel therapeutic strategy for T2DM |

| Drug Delivery Systems | Prolonged release from polymer microparticles; high binding affinity | Enhanced efficacy and reduced side effects |

作用机制

SW033291 通过抑制 15-羟基前列腺素脱氢酶发挥作用。这种抑制导致前列腺素 E2 水平升高,进而激活各种信号通路,如 PI3K/Akt 通路。 这些通路参与组织再生、炎症和免疫反应等过程 .

相似化合物的比较

类似化合物

- ZINC14557836

- ZINC14638400

- 通过高通量筛选鉴定的其他 15-羟基前列腺素脱氢酶抑制剂 .

独特性

SW033291 在其对 15-羟基前列腺素脱氢酶的高亲和力和特异性方面是独一无二的,解离常数为 0.1 nM。 这种高特异性使其成为研究前列腺素 E2 在各种生理和病理过程中的作用的宝贵工具 .

生物活性

SW033291 is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the metabolism of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound significantly increases the levels of PGE2, which has been linked to various biological activities, including tissue regeneration, hematopoiesis, and muscle differentiation.

This compound inhibits 15-PGDH with a high affinity (Ki = 0.1 nM), leading to elevated PGE2 levels in various tissues, including bone marrow and liver. This increase in PGE2 is associated with enhanced cellular processes such as proliferation and differentiation in multiple cell types.

Effects on Tissue Regeneration

- Hematopoiesis : In studies involving mice subjected to lethal radiation followed by bone marrow transplants, the administration of this compound resulted in a significant acceleration of hematopoietic recovery. Mice treated with this compound recovered normal blood counts six days faster than untreated controls, with improved recovery of neutrophils, platelets, and red blood cells .

- Colonic Repair : In models of ulcerative colitis, this compound demonstrated remarkable efficacy in healing colonic ulcers and alleviating symptoms. The compound facilitated the regeneration of damaged intestinal tissues, showcasing its potential as a therapeutic agent for gastrointestinal disorders .

- Liver Regeneration : In partial hepatectomy models, this compound accelerated liver regrowth nearly twice as fast as observed without treatment. This property suggests its utility in surgical contexts where rapid liver regeneration is critical .

- Muscle Regeneration : Research indicates that this compound promotes myogenic differentiation in muscle-derived stem cells (MDSCs). When combined with MDSCs in a fibrin gel matrix, it significantly enhanced myofiber formation and reduced fibrosis in muscle defect models .

Summary of Research Findings

Radiation-Induced Bone Marrow Failure

In a collaborative study at Case Western Reserve University, researchers observed that mice treated with this compound after receiving lethal radiation doses exhibited enhanced survival rates and faster hematological recovery compared to untreated mice. This study highlighted the compound's potential to mitigate the effects of radiation therapy by promoting rapid recovery of bone marrow function .

Ulcerative Colitis Model

In experiments conducted on mice with induced ulcerative colitis, treatment with this compound led to significant healing of intestinal lesions and restoration of normal bowel function. The results suggested that increasing PGE2 levels could be a viable strategy for treating inflammatory bowel diseases .

Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans for conditions such as inflammatory bowel disease, liver disease, and post-radiation recovery.

- Mechanistic Studies : Further exploration into the molecular pathways activated by PGE2 elevation due to 15-PGDH inhibition could unveil additional therapeutic targets.

- Combination Therapies : Investigating the effects of this compound in combination with other treatments could enhance its therapeutic potential across various medical conditions.

属性

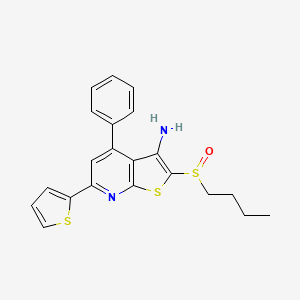

IUPAC Name |

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAYKSMOVLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459147-39-8 | |

| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。